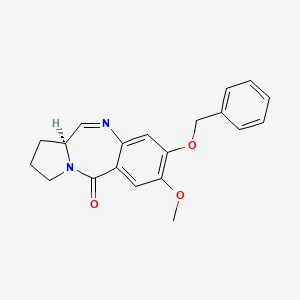
O-(2,3,4,5,6-PENTAFLUOROBENZYL-alpha,alpha-D2)-HYDROXYLAMINE HCL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2,3,4,5,6-PENTAFLUOROBENZYL-alpha,alpha-D2)-HYDROXYLAMINE HCL is a chemical compound that features a pentafluorobenzyl group attached to a hydroxylamine moiety The compound is deuterated at the alpha position, which means it contains deuterium atoms instead of hydrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,3,4,5,6-PENTAFLUOROBENZYL-alpha,alpha-D2)-HYDROXYLAMINE HCL typically involves the following steps:
Formation of the Pentafluorobenzyl Group: The pentafluorobenzyl group can be synthesized through the fluorination of benzyl derivatives using reagents such as sulfur tetrafluoride or cobalt trifluoride.
Attachment of the Hydroxylamine Moiety: The hydroxylamine moiety is introduced through a nucleophilic substitution reaction, where the pentafluorobenzyl group reacts with hydroxylamine hydrochloride under basic conditions.
Deuteration: The alpha position is deuterated by using deuterium oxide (D2O) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
O-(2,3,4,5,6-PENTAFLUOROBENZYL-alpha,alpha-D2)-HYDROXYLAMINE HCL undergoes various chemical reactions, including:
Oxidation: The hydroxylamine moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced species.
Substitution: The pentafluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and other reduced species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
O-(2,3,4,5,6-PENTAFLUOROBENZYL-alpha,alpha-D2)-HYDROXYLAMINE HCL has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Employed in labeling and tracking studies due to its deuterated nature, which allows for precise detection using mass spectrometry.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate or as a tool for studying biological pathways.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of O-(2,3,4,5,6-PENTAFLUOROBENZYL-alpha,alpha-D2)-HYDROXYLAMINE HCL involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its deuterated nature also allows for unique interactions with biological systems, making it a valuable tool for studying metabolic pathways and enzyme mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-(2,3,4,5,6-PENTAFLUOROBENZYL)-HYDROXYLAMINE HCL: Similar structure but without deuteration.
O-(2,3,4,5,6-TRIFLUOROBENZYL)-HYDROXYLAMINE HCL: Contains fewer fluorine atoms.
O-(2,3,4,5,6-PENTAFLUOROBENZYL)-AMINE HCL: Lacks the hydroxylamine moiety.
Uniqueness
O-(2,3,4,5,6-PENTAFLUOROBENZYL-alpha,alpha-D2)-HYDROXYLAMINE HCL is unique due to its deuterated alpha position, which imparts distinct properties such as increased stability and altered reactivity. This makes it particularly valuable in research applications where precise detection and tracking are required.
Propriétés
Formule moléculaire |
C7H5ClF5NO |
|---|---|
Poids moléculaire |
251.58 g/mol |
Nom IUPAC |
O-[dideuterio-(2,3,4,5,6-pentafluorophenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H4F5NO.ClH/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10;/h1,13H2;1H/i1D2; |
Clé InChI |
HVMVKNXIMUCYJA-CUOKRTIESA-N |
SMILES isomérique |
[2H]C([2H])(C1=C(C(=C(C(=C1F)F)F)F)F)ON.Cl |
SMILES canonique |
C(C1=C(C(=C(C(=C1F)F)F)F)F)ON.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


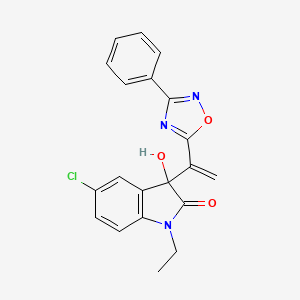
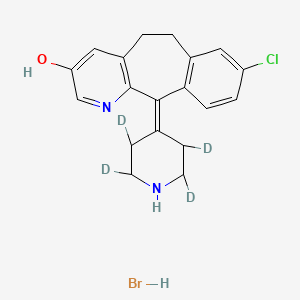

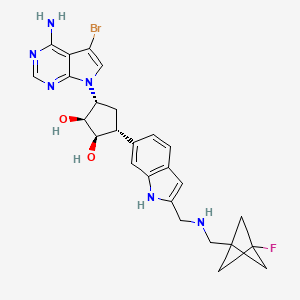

![(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403609.png)
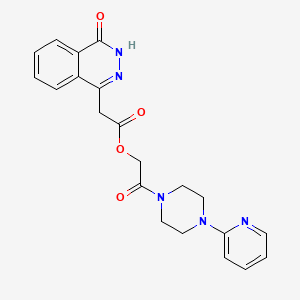
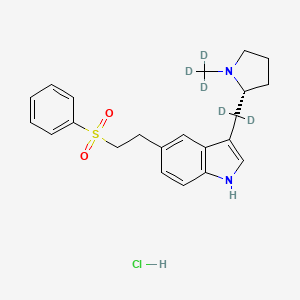
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid](/img/structure/B12403619.png)
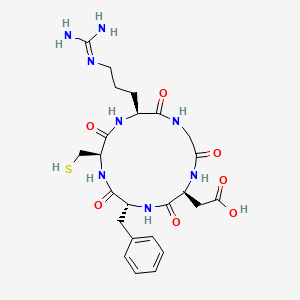
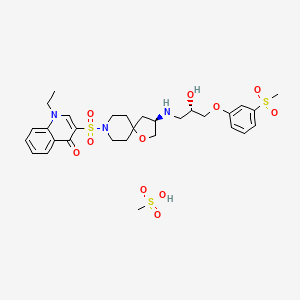
![[(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12403646.png)
